10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
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Overview
Description
10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound with the molecular formula C9H12BrN3. It is characterized by its unique tricyclic structure, which includes a bromine atom and three nitrogen atoms. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with the necessary facilities for handling complex organic syntheses. The production process involves stringent quality control measures to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The tricyclic structure allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The bromine atom and tricyclic structure allow it to bind to various enzymes and receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to affect multiple biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene
- 1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol
- rac-(2R,6R)-7-oxa-1,4,11,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene dihydrochloride
Uniqueness
10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is unique due to its bromine atom and specific tricyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12BrN3 |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
10-bromo-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-12-13-8-3-1-2-6(8)4-11-9(7)13/h5-6,8,11H,1-4H2 |
InChI Key |
QZKQHTKWRGWHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC3=C(C=NN3C2C1)Br |
Origin of Product |
United States |
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